molecular formula C14H13NO2 B1427165 [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid CAS No. 1243245-69-3

[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid

Cat. No. B1427165
CAS RN: 1243245-69-3
M. Wt: 227.26 g/mol
InChI Key: UCPQVNYTDUMFJH-UHFFFAOYSA-N
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Description

[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, also known as MPAA, is an organic compound used in scientific research. MPAA is a pyridine derivative that has been studied for its potential therapeutic properties.

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

A substantial body of research focuses on the synthesis of derivatives of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid and related compounds for potential applications in medicinal chemistry. These derivatives are explored for various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities:

  • The synthesis of pyridine and fused pyridine derivatives, including those related to this compound, has been reported, with studies examining their chemical reactivity and potential applications in drug development (Al-Issa, 2012).
  • Similarly, compounds structurally related to this compound have been synthesized and assessed for antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents (Kumar et al., 2012).
  • Another study involved the synthesis and structural assessment of derivatives for applications in coordination chemistry, potentially leading to new materials or catalysts (Castiñeiras, García-Santos, & Saa, 2018).

2. Chemical Synthesis and Characterization

Research also delves into the synthesis and characterization of novel compounds, exploring their chemical properties and potential applications in various fields:

  • The synthesis and characterization of novel diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates have been reported, with computational docking analysis suggesting their potential as therapeutic agents against breast cancer (Prasad et al., 2013).

3. Photophysical Properties and Applications

The photophysical properties of certain derivatives are studied for applications that could range from metal sensing to laser dyes, highlighting the versatility of compounds related to this compound:

  • The photophysical properties of certain substituted compounds have been studied, revealing potential applications in fields such as metal sensing and laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).

properties

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPQVNYTDUMFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-(2-methylpyridin-4-yl)phenyl)acetate 26-2 (1.81 g, 7.1 mmol), LiOH (0.17 g, 7.1 mmol) in THF (30 mL), methanol (10 mL) and H2O (10 mL) was stirred at 60° C. for 1 hour. After cooled down to 0° C., the mixture was neutralized with 1 N HCl at 0° C. and then taken to dryness by rotary evaporation to yield 2-(4-(2-methylpyridin-4-yl)phenyl)acetic acid 26-3. The product was used for next step without further purification. MS m/z 228.1 (M+1).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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